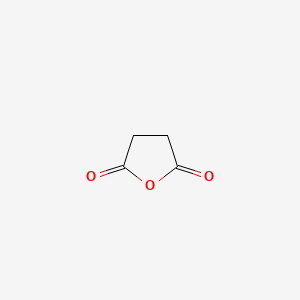

![molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0](/img/structure/B90924.png)

1,6-Dioxaspiro[4.4]nonane

Description

Structure

3D Structure

Properties

CAS No. |

176-25-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1,6-dioxaspiro[4.4]nonane |

InChI |

InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |

InChI Key |

YVSCOIUNVKGTND-UHFFFAOYSA-N |

SMILES |

C1CC2(CCCO2)OC1 |

Canonical SMILES |

C1CC2(CCCO2)OC1 |

Other CAS No. |

176-25-0 |

solubility |

0.78 M |

Synonyms |

1,6-Dioxaspiro[4.4]nonane |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and First Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxaspiro[4.4]nonane-2,7-dione, a notable spiro compound, has garnered interest as a versatile building block in synthetic chemistry. Its unique bicyclic lactone structure makes it a valuable precursor for a variety of heterocyclic compounds and functional polymers. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of this compound, alongside its key physicochemical properties and its role as a versatile chemical intermediate. While the core focus is on its synthesis, the broader context of the biological relevance of the spiro-lactone scaffold is also briefly addressed, highlighting potential areas for future investigation.

Discovery and Seminal Synthesis

The first synthesis of this compound-2,7-dione was achieved in 1889 by the German chemist Jacob Volhard.[1] He reported that the compound could be obtained by heating succinic acid or its anhydride, which led to the elimination of carbon dioxide and the formation of the spirodilactone (B1204692).[1] This initial discovery laid the groundwork for the exploration of this compound's chemical utility. At the time, Volhard referred to the compound as the "dilactone of acetone (B3395972) diacetic acid" or "hydrochelidonic acid".[1]

Experimental Protocol: First Synthesis by Volhard (1889)

Physicochemical Properties

This compound-2,7-dione is a colorless, crystalline solid at room temperature.[1] It is soluble in many organic solvents, and for purification, recrystallization from 95% ethanol (B145695) is a suitable method.[1] In aqueous media, it undergoes hydrolysis to form 4-oxoheptanedioic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄ | [2][3] |

| Molar Mass | 156.14 g/mol | [2] |

| CAS Number | 3505-67-7 | [1] |

| Appearance | Colorless, transparent prismatic crystals | [1] |

| Melting Point | 69-71 °C | [4] |

| Density | 1.36 g/cm³ | [4] |

| Boiling Point | 452.5 °C at 760 mmHg | [4] |

Synthesis and Chemical Logic

The formation of this compound-2,7-dione from succinic acid is a thermally induced condensation reaction. The logical pathway involves the decarboxylation and subsequent cyclization of the succinic acid precursor to form the spirocyclic structure.

Caption: Volhard's 1889 synthesis of this compound-2,7-dione.

Applications as a Versatile Chemical Intermediate

The primary utility of this compound-2,7-dione lies in its role as a precursor for a range of other molecules. Its bifunctional nature allows for various chemical transformations, making it a valuable starting material in organic synthesis.

Caption: Role as a precursor for various chemical products.

Key applications include:

-

Synthesis of Pyrrolizidine: This parent compound of hepatotoxic pyrrolizidine alkaloids can be synthesized on an industrial scale from the spirodilactone.[1]

-

Formation of Polyols: Reduction with reagents like lithium aluminum hydride yields the tetrahydric alcohol 3-hydroxymethyl-1,3,6-hexanetriol in high yield.[1]

-

Precursor to Esters of γ-ketopimelic acid: Ring-opening transesterification with alcohols leads to the formation of these diesters.[1]

-

Monomer for Functional Polymers: It serves as a dicarboxylic acid equivalent for the synthesis of polymers such as polyethers and polyamides.[1]

-

Synthesis of Plasticizers and Paint Strippers: Reaction with 2-ethylhexanol produces effective plasticizers for PVC, while reaction with methyl glycol yields a water-soluble paint stripper.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the engagement in signaling pathways of this compound-2,7-dione itself. However, the broader class of spirocyclic motifs, particularly spiro-lactones, are recognized for their presence in numerous bioactive natural products and their potential as privileged structures in drug discovery. Spiroethers, a related class, have been associated with a range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties. The rigid, three-dimensional structure of the spirocyclic core is thought to be advantageous for binding to biological targets. The synthesis of a spiro-lactone containing motif for an immunosuppressive triterpenoid (B12794562) further highlights the potential relevance of this scaffold in medicinal chemistry. Further research is warranted to elucidate any specific biological functions of the parent this compound-2,7-dione.

Conclusion

References

Unraveling a Chemical Enigma: The Search for Jacob Volhard's Spirodilactone Synthesis

An extensive review of historical and modern chemical literature has found no definitive record of a synthesis of a compound specifically identified as "spirodilactone" by the renowned 19th-century chemist Jacob Volhard. While Volhard was a pioneer in organic synthesis, this particular reaction does not appear to be among his documented discoveries.

This in-depth technical exploration sought to unearth the original experimental protocols and quantitative data for the historical synthesis of spirodilactone (B1204692) attributed to Jacob Volhard. However, a thorough investigation of chemical databases, including a review of his publications in journals such as Justus Liebigs Annalen der Chemie, did not yield any specific mention of a "spirodilactone" synthesis. It is plausible that the attribution is a misinterpretation of historical records or that the compound was described under a different nomenclature that is not readily searchable today.

Jacob Volhard (1834-1910) made several significant contributions to the field of chemistry. He is widely recognized for the Hell-Volhard-Zelinsky halogenation, a crucial method for the alpha-halogenation of carboxylic acids. Another key discovery, in collaboration with his student Hugo Erdmann, is the Volhard-Erdmann cyclization, a method for synthesizing thiophenes. His work also extended to analytical chemistry with the development of the Volhard method, a titration for the determination of silver, halide, and thiocyanate (B1210189) ions.

Given the absence of a primary source for the requested synthesis, it is not possible to provide a detailed experimental protocol, quantitative data summary, or a logical workflow diagram as per the initial requirements. The following sections outline the intended structure of this guide, which cannot be populated due to the lack of verifiable information.

I. Quantitative Data Summary

A comprehensive table summarizing yields, melting points, and other quantitative measures from Volhard's original synthesis would have been presented here for easy comparison and analysis.

(Data not available due to the inability to locate the primary source.)

II. Experimental Protocol

This section would have provided a detailed, step-by-step methodology for the synthesis of spirodilactone as described by Jacob Volhard. This would include a listing of reactants and reagents, their respective quantities, and a description of the reaction conditions, work-up procedures, and purification techniques.

(Protocol not available.)

III. Logical Workflow

A visual representation of the experimental workflow, from starting materials to the final spirodilactone product, would be depicted here using the DOT language for generating a Graphviz diagram. This diagram would illustrate the sequence of key steps in the synthesis.

(Diagram cannot be generated as the synthetic pathway is unknown.)

Unveiling the Spiroketal Secrets of Fungi: A Technical Guide to 1,6-Dioxaspiro[4.4]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate and diverse chemical world of fungal secondary metabolites has long been a fertile ground for the discovery of novel bioactive compounds. Among these, spiroketals, a class of organic compounds characterized by a spirocyclic junction of two heterocyclic rings, have garnered significant attention due to their unique three-dimensional structures and potent biological activities. This technical guide delves into the natural occurrence of a specific subclass of these molecules: 1,6-dioxaspiro[4.4]nonane derivatives produced by fungi. While the broader class of fungal spiroketals is well-documented, the presence of the this compound core is a more specialized area of study. This document aims to provide a comprehensive overview of the known examples, their producing organisms, available quantitative data, detailed experimental protocols for their study, and insights into their biosynthetic origins.

Natural Occurrence of this compound Derivatives in Fungi

The documented instances of this compound derivatives from fungal sources are still relatively rare, highlighting a potentially underexplored area of natural product chemistry. The primary example identified to date is a secondary metabolite isolated from the entomogenous fungus Isaria cateniannulata.

Cateniannulanin: A this compound from Isaria cateniannulata

The entomopathogenic fungus Isaria cateniannulata (also known as Paecilomyces cateniannulatus) has been identified as a producer of a secondary metabolite featuring the this compound skeleton.[1] For the purpose of this guide, this compound will be referred to as "Cateniannulanin," pending the discovery of its officially published name. The core structure of this molecule is the this compound ring system, which is further substituted to yield the final natural product.

Table 1: Quantitative Data for Fungal this compound Derivatives

| Compound Name (Proposed) | Producing Organism | Fungal Strain | Fermentation Conditions | Yield/Titer | Biological Activity | Reference(s) |

| Cateniannulanin | Isaria cateniannulata | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature | [1] |

Note: The table above is structured to accommodate future findings as more this compound derivatives from fungi are discovered and characterized.

Experimental Protocols

The successful isolation, purification, and characterization of fungal secondary metabolites like this compound derivatives require a systematic and multi-step experimental approach. The following protocols are based on standard methodologies in natural product chemistry and can be adapted for the study of these specific compounds.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on the growth conditions of the fungus.

-

Organism: Isaria cateniannulata or other potential producing fungi.

-

Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (B569324) (PDA) plate into a liquid seed medium (e.g., potato dextrose broth, PDB). Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a well-grown seed culture.

-

Large-Scale Fermentation: Inoculate a production medium with the seed culture. The choice of production medium is critical and can be optimized for the target compound. Common media include rice, corn, or wheat solid-state fermentation, or liquid fermentation in various nutrient-rich broths. Ferment for 14-28 days at 25-28°C.

Extraction of Secondary Metabolites

-

Solid-State Fermentation:

-

Dry the fermented solid substrate at a controlled temperature (e.g., 40-50°C).

-

Grind the dried material into a fine powder.

-

Extract the powder exhaustively with an organic solvent such as ethyl acetate (B1210297), methanol (B129727), or a mixture thereof. This is typically done by maceration with stirring or through Soxhlet extraction.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Liquid Fermentation:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an immiscible organic solvent like ethyl acetate or dichloromethane (B109758) in a separatory funnel.

-

Extract the mycelial biomass separately using a solvent like methanol or acetone, followed by partitioning with a less polar solvent.

-

Combine the organic extracts and concentrate in vacuo.

-

Purification and Isolation

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the pure this compound derivative.

-

Initial Fractionation:

-

Solvent-Solvent Partitioning: Partition the crude extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.

-

Column Chromatography: Subject the most promising fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

-

Fine Purification:

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile-water or methanol-water, often with a modifier like formic acid or trifluoroacetic acid.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): This can be used to separate compounds based on their molecular size, often using methanol as the eluent.

-

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure. The characteristic chemical shifts and coupling constants of the protons and carbons in the this compound core are key identifiers.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biosynthesis and Signaling Pathways

The biosynthesis of spiroketals in fungi is often linked to polyketide or terpenoid pathways. The this compound core is likely formed through the cyclization of a polyketide precursor.

Hypothesized Biosynthetic Pathway of a this compound Derivative

The formation of the this compound skeleton is proposed to proceed via a polyketide pathway. A polyketide synthase (PKS) enzyme would catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to generate a linear poly-β-keto chain. This chain would then undergo a series of modifications, including reductions and dehydrations, followed by a spontaneous or enzyme-catalyzed double cyclization to form the spiroketal core.

Caption: Hypothesized biosynthetic pathway for a fungal this compound derivative.

General Experimental Workflow for Fungal Metabolite Discovery

The process of discovering and characterizing novel fungal metabolites, including this compound derivatives, follows a well-established workflow.

Caption: General experimental workflow for the discovery of fungal secondary metabolites.

Conclusion and Future Directions

The discovery of a this compound derivative from Isaria cateniannulata opens a new avenue in the exploration of fungal secondary metabolites. This technical guide provides a foundational framework for researchers interested in this specific class of compounds. However, significant research is still needed to fully understand their prevalence, biosynthesis, and biological activities.

Future research should focus on:

-

Comprehensive Screening: A broader screening of fungal species, particularly from unique ecological niches such as entomopathogenic and endophytic fungi, for the presence of this compound derivatives.

-

Complete Characterization: Detailed structure elucidation, including absolute stereochemistry, of any new derivatives discovered.

-

Biosynthetic Studies: Elucidation of the specific biosynthetic gene clusters and enzymatic steps involved in the formation of the this compound core in fungi.

-

Bioactivity Profiling: Thorough evaluation of the biological activities of these compounds to uncover their potential for drug development, for example, as antimicrobial, anticancer, or insecticidal agents.

-

Quantitative Analysis: Development of analytical methods for the quantification of these compounds in fungal cultures to optimize their production.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing and underexplored class of fungal natural products.

References

An In-depth Technical Guide to the Isolation of 1,6-Dioxaspiro[4.4]nonane Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 1,6-dioxaspiro[4.4]nonane secondary metabolites from fungal sources. The focus is on providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the discovery and development of novel therapeutic agents based on this privileged spiroketal scaffold.

Introduction

The this compound core is a prominent structural motif found in a variety of natural products, particularly in secondary metabolites produced by fungi. These spiroketal-containing compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The unique three-dimensional architecture of the spiroketal moiety often imparts favorable pharmacokinetic and pharmacodynamic characteristics, making these compounds attractive starting points for drug discovery programs.

This guide will delve into the practical aspects of isolating these valuable secondary metabolites, with a focus on entomopathogenic fungi such as Isaria cateniannulata and various species of the genus Chaetomium, which are known producers of such compounds.

Natural Sources and Biosynthesis

This compound secondary metabolites are predominantly isolated from fungal species. Entomopathogenic fungi, which colonize insects, are a particularly rich source of structurally diverse and biologically active natural products. One notable example is a this compound derivative isolated from Isaria cateniannulata. Additionally, various species of the genus Chaetomium, such as Chaetomium globosum, are well-documented producers of a class of mycotoxins known as chaetoglobosins, which feature a related spiroketal core.

The biosynthesis of these complex molecules in fungi typically involves polyketide synthase (PKS) or PKS-nonribosomal peptide synthetase (NRPS) hybrid pathways. These enzymatic assembly lines construct a linear polyketide chain from simple acyl-CoA precursors, which then undergoes a series of modifications including cyclization, oxidation, and rearrangement to form the final spiroketal structure.

Experimental Protocols for Isolation and Purification

The isolation of this compound secondary metabolites from fungal cultures is a multi-step process that requires careful optimization at each stage to maximize yield and purity. The general workflow involves fungal fermentation, extraction of the crude metabolites, and subsequent chromatographic purification.

Fungal Fermentation

The production of the target secondary metabolites is highly dependent on the fungal strain and the culture conditions.

Protocol 1: Liquid-State Fermentation of Chaetomium globosum

-

Strain and Culture Medium: Obtain a pure culture of Chaetomium globosum. Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized fermentation medium.

-

Inoculation and Incubation: Inoculate the sterile liquid medium with a fresh culture of C. globosum. Incubate the culture flasks on a rotary shaker at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 7 to 21 days.

-

Monitoring: Monitor the fermentation process for fungal growth and production of the target metabolites, if analytical standards are available.

Protocol 2: Solid-State Fermentation

-

Substrate Preparation: Utilize a solid substrate such as rice, wheat bran, or corn grits. Moisten the substrate with a nutrient solution and sterilize it in autoclavable bags or flasks.

-

Inoculation and Incubation: Inoculate the sterilized solid substrate with a spore suspension or mycelial plugs of the fungus. Incubate under controlled humidity and temperature for several weeks until the fungus has fully colonized the substrate.

Extraction of Crude Metabolites

Protocol 3: Solvent Extraction from Liquid Culture

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Extraction of the Broth: Extract the culture filtrate partitioning with an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) three times.

-

Extraction of the Mycelia: The mycelial mass can be homogenized or sonicated in a solvent like methanol (B129727) or acetone (B3395972) to extract intracellular metabolites.

-

Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4: Extraction from Solid-State Fermentation

-

Soaking: The entire solid culture is soaked in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

-

Agitation and Filtration: The mixture is agitated for several hours to ensure thorough extraction. The solid material is then filtered off, and the solvent is collected.

-

Concentration: The solvent is evaporated under reduced pressure to yield the crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic steps to isolate the target this compound metabolites.

Protocol 5: Column Chromatography

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the initial fractionation of the crude extract. Sephadex LH-20 is often used for size-exclusion chromatography to remove pigments and other high molecular weight impurities.

-

Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.

Protocol 6: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used for the final purification of spiroketal compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used.

-

Detection: A UV detector is typically used for monitoring the elution of compounds. If the compounds lack a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be employed.

-

Purity Assessment: The purity of the isolated compounds should be assessed by analytical HPLC, ideally using a different column or mobile phase system from the preparative separation. A purity of >95% is generally desired for biological testing and structural elucidation.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are used to elucidate the connectivity of atoms and the relative stereochemistry of the molecule.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related spiroketal secondary metabolites. It is important to note that specific yield and purity data for many this compound derivatives are not widely reported in the literature. The data for chaetoglobosins, which share a spiroketal core, are included for illustrative purposes.

Table 1: Isolation Yield and Purity of Fungal Spiroketal Metabolites

| Compound Class | Producing Organism | Fermentation Type | Extraction Solvent | Purification Method | Yield | Purity | Reference |

| Spirobisnaphthalenes | Berkleasmium sp. | Solid-State | Ethyl Acetate | HSCCC | 18.0 - 245.7 mg from 500 mg crude extract | 56.8 - 91.0% | [1] |

| Chaetoglobosins | Chaetomium globosum | Solid-State (Cornstalks) | Acetone | Silica Gel, HPLC | Not Specified | >95% | [2] |

| Chaetoglobosin A | Chaetomium globosum | Liquid (PDB) | Ethyl Acetate | Silica Gel, HPLC | Not Specified | >98% | [3] |

| Atraric Acid | Aspergillus fumigatus | Liquid (PDB) | Ethyl Acetate | Chromatographic Fractionation | ~18 mg/L | Not Specified | [4] |

Table 2: Biological Activity of this compound and Related Spiroketal Derivatives

| Compound/Derivative | Biological Activity | Target Organism/Cell Line | IC50 / MIC | Reference |

| (2S,4R,6′R*)-diastereomers | Antibacterial | Gram-positive and Gram-negative bacteria | MIC down to 2 µg/mL | [5] |

| Vicinal bisphenol derivatives | Antioxidant | - | IC50 of 12.5 µg/mL | [5] |

| Chaetoglobosin A | Cytotoxic | HeLa, HepG2, MCF-7 | IC50 values in the low micromolar range | [2][6] |

| Chaetoglobosin C | Cytotoxic | Various cancer cell lines | IC50 values in the micromolar range | [2][6] |

| Nodulisporone | Antibacterial | E. coli | MIC of 400 µg/mL (for crude extract) | [7] |

| Daidzein | Antibacterial | E. coli | MIC of 400 µg/mL (for crude extract) | [7] |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the isolation and characterization of this compound secondary metabolites.

Caption: General workflow for the isolation and characterization of this compound metabolites.

Caption: Detailed chromatographic purification scheme for a target spiroketal metabolite.

Conclusion

The isolation of this compound secondary metabolites from fungal sources presents both a challenge and an opportunity for the discovery of new bioactive compounds. The protocols and data presented in this guide provide a framework for researchers to develop and optimize their own isolation strategies. While detailed quantitative data for specific this compound derivatives remains to be more broadly reported, the methodologies established for related fungal spiroketals, such as the chaetoglobosins, serve as an excellent starting point. Further exploration of diverse fungal species, coupled with modern chromatographic and spectroscopic techniques, will undoubtedly lead to the discovery of novel this compound metabolites with therapeutic potential.

References

- 1. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation of Bioactive Metabolites from Soil Derived Fungus- Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,6-Dioxaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,6-Dioxaspiro[4.4]nonane. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this spiroketal. This document summarizes key identifiers, predicted physical properties, and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

This compound is a bicyclic organic compound characterized by a spiroketal functional group. This structure consists of two tetrahydrofuran (B95107) rings connected at a single spiro carbon atom.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 176-25-0 | PubChem[1] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molar Mass | 128.17 g/mol | PubChem[1] |

| Canonical SMILES | C1CC2(CCCO2)OC1 | PubChem[1] |

| InChI Key | YVSCOIUNVKGTND-UHFFFAOYSA-N | PubChem[1] |

Physical and Chemical Properties

| Property | Predicted Value | Source |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| XLogP3-AA | 0.9 | PubChem[1] |

Note: The lack of extensive experimental data for the parent compound, this compound, contrasts with its derivative, this compound-2,7-dione, for which properties like a melting point of 69-71 °C are reported.[2][3]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

A plausible and common method for the synthesis of spiroketals is the acid-catalyzed reaction of a lactone with a diol. The following is a proposed experimental protocol for the synthesis of this compound from γ-butyrolactone and 1,3-propanediol (B51772).

Reaction:

γ-Butyrolactone + 1,3-Propanediol --(Acid Catalyst)--> this compound

Materials:

-

γ-Butyrolactone

-

1,3-Propanediol

-

Anhydrous toluene (B28343)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser in a well-ventilated fume hood.

-

Reactants: To the round-bottom flask, add γ-butyrolactone (1.0 equivalent), 1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the toluene solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

The following are general experimental protocols for the determination of key physical properties.

3.2.1. Boiling Point Determination (Micro Method)

This method is suitable for small quantities of the liquid sample.

Apparatus:

-

Thiele tube or a similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing a heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.

3.2.2. Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a volumetric flask

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The volume of the liquid is the known volume of the pycnometer.

-

Calculate the density using the formula: Density = Mass / Volume.

3.2.3. Refractive Index Determination

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methylene (B1212753) protons of the two tetrahydrofuran rings. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: Resonances for the spiro carbon atom and the methylene carbons in the rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 128.17 g/mol , along with characteristic fragmentation patterns for a spiroketal.

-

Infrared (IR) Spectroscopy: Characteristic C-O stretching frequencies for the ether linkages.

Mandatory Visualization

The following diagram illustrates a proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

Spectroscopic Profile of 1,6-Dioxaspiro[4.4]nonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dioxaspiro[4.4]nonane. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its structure, supplemented with data from closely related compounds for illustrative purposes. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₂O₂[1]

-

Molecular Weight: 128.17 g/mol [1]

-

CAS Number: 176-25-0[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed (where available) spectroscopic data for this compound and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Carbon Type |

| ~ 3.8 - 4.0 | Multiplet, 4H (CH₂ -O) | ~ 110 - 120 | Spiroketal (C) |

| ~ 1.8 - 2.0 | Multiplet, 8H (CH₂ ) | ~ 60 - 70 | -CH₂-O |

| ~ 25 - 35 | -CH₂- |

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data is based on the expected vibrational modes for a spiroketal.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2950 - 2850 | Strong | C-H (sp³) stretch |

| ~ 1150 - 1050 | Strong | C-O-C (ether) stretch |

| ~ 1470 - 1430 | Medium | -CH₂- scissoring |

Table 3: Mass Spectrometry (MS) Data

Note: The fragmentation pattern is predicted based on the structure of this compound.

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - C₂H₅O]⁺ |

| 71 | High | [M - C₃H₅O₂]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a translucent disk. The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

IUPAC nomenclature of 1,6-Dioxaspiro[4.4]nonane and its derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of 1,6-Dioxaspiro[4.4]nonane and its Derivatives

Introduction

Spirocyclic compounds, characterized by two rings connected through a single common atom, are significant structural motifs in a multitude of natural products and pharmacologically active molecules.[1] Their unique three-dimensional architecture often imparts desirable properties for drug development, including enhanced bioavailability and metabolic stability.[1] Among these, the this compound scaffold is a key structural element found in various bioactive compounds. This technical guide provides a comprehensive overview of the IUPAC nomenclature for this compound and its derivatives, supported by physicochemical data, experimental protocols, and a review of its applications.

IUPAC Nomenclature of this compound

The systematic naming of spiro compounds follows specific IUPAC rules to ensure clarity and unambiguity. The nomenclature for this compound is deconstructed as follows:

-

"spiro" : This prefix indicates a spirocyclic compound with one shared atom.

-

"[4.4]" : The numbers within the brackets denote the number of atoms in each ring, excluding the central spiroatom. The numbers are arranged in ascending order and separated by a period. In this case, both rings have four atoms besides the spiro center.

-

"nonane" : This part of the name indicates the total number of atoms in both rings, including the spiroatom (4 + 4 + 1 = 9), corresponding to the alkane name "nonane".

-

"1,6-Dioxa" : The prefixes "dioxa" and the locants "1,6" specify the presence and position of two oxygen atoms acting as heteroatoms within the cyclic system. Numbering starts from an atom in the smaller ring next to the spiroatom and proceeds around that ring, then through the spiroatom and around the second ring. To assign the lowest possible locants to the heteroatoms, the numbering begins in one of the oxygen-containing rings.

The derivative, this compound-2,7-dione, includes the suffix "-dione" and locants "2,7" to indicate the presence of two ketone functional groups at the second and seventh positions of the spirocyclic system.[2]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound and its prominent derivative, this compound-2,7-dione.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | This compound | C₇H₁₂O₂ | 128.17 | 176-25-0[3] |

| This compound-2,7-dione | This compound-2,7-dione | C₇H₈O₄ | 156.14 | 3505-67-7[2][4] |

Table 2: Spectroscopic Data References

| Compound | ¹H NMR | GC-MS | IR Spectra | Raman Spectra |

| This compound | Available[3] | Available[3] | Not specified | Not specified |

| This compound-2,7-dione | Available[2] | Available[2][5] | Available[2][6] | Available[2] |

Experimental Protocols

The synthesis of derivatives of this compound is of significant interest. A highly efficient gold(I)-catalyzed synthesis for 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported, proceeding under mild conditions with high yields.[7]

Protocol: Gold(I)-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones[7]

Objective: To synthesize substituted 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones via gold-catalyzed cyclization of 2,2-disubstituted malonic acids.

Materials:

-

JohnPhos Au(MeCN)SbF₆ catalyst

-

2,2-disubstituted malonic acid (e.g., 2,2-di(prop-2-ynyl)malonic acid)

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

-

Carousel Tube Reactor (5 mL) with magnetic stirring bar

Procedure:

-

The JohnPhos Au(MeCN)SbF₆ catalyst (0.02 mmol) is dissolved in 1.0 mL of CH₂Cl₂ at room temperature in a 5 mL Carousel Tube Reactor containing a magnetic stirring bar.

-

The 2,2-disubstituted malonic acid (0.5 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Upon completion, n-hexane is added to the reaction mixture to precipitate the product.

-

The mixture is centrifuged, and the liquid layer is separated from the precipitate.

-

The resulting solid, the desired 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative, is collected. Yields are typically in the range of 96-100%.[7]

Characterization Data for a Representative Product (3,8-bis(naphthalen-1-ylmethylene)-2,7-dioxaspiro[4.4]nonane-1,6-dione): [7]

-

Appearance: White solid

-

Melting Point: 45–46 °C

-

¹H NMR (DMSO): δ 8.20 (d, J = 7.6 Hz, 2H), 7.96 (d, J = 7.4 Hz, 1H), 7.87 (d, J = 8.2 Hz, 1H), 7.79 (d, J = 7.1 Hz, 1H), 7.57 (m, 6H), 6.61 (s, 1H), 3.80 (d, J = 17.2 Hz, 1H), 3.55 (d, J = 17.2 Hz, 1H)

-

¹³C NMR (DMSO): δ 172.4, 147.9, 133.8, 131.1, 130.4, 128.9, 127.8, 127.1, 126.7, 126.4, 126.0, 124.6, 101.7, 51.3, 36.9

-

HRMS (ESI Orbitrap): m/z 433.14383 [M + H]⁺ (calcd for C₂₉H₂₁O₄⁺, 433.14344), 455.12643 [M + Na]⁺ (calcd for C₂₉H₂₀NaO₄⁺, 455.12538)

Synthesis and Derivatization Workflows

The relationships between the parent compound and its derivatives, as well as the general workflow for their synthesis, can be visualized through diagrams.

Caption: Synthetic pathways from starting materials to core spiro structures and their functional derivatives.

Caption: Experimental workflow for the gold(I)-catalyzed synthesis of dioxaspiro[4.4]nonane derivatives.[7]

Applications in Drug Discovery and Materials Science

This compound and its derivatives are valuable building blocks in both pharmaceutical and materials science. The parent dione (B5365651), this compound-2,7-dione, serves as a versatile starting material.[4]

-

Pharmaceutical Synthesis: It is a precursor for synthesizing pyrrolizidine (B1209537) alkaloids, a class of heterocyclic compounds with a wide range of biological activities.[4] The reduction of the dione yields polyols that can be used as chiral synthons.[4] Spiroether motifs, in general, are found in natural products exhibiting anticancer, antiviral, and antidepressant properties, highlighting the potential of this scaffold in drug discovery.[1]

-

Polymer Chemistry: As a dicarboxylic acid equivalent, this compound-2,7-dione is used to create functional polymers such as polyethers and polyamides.[4] It has also been employed to cure diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin.[8] Transesterification with alcohols leads to the formation of diesters of 4-oxoheptanedioic acid, which have applications as plasticizers for polymers like PVC.[4]

Conclusion

The this compound framework represents a structurally significant and synthetically accessible class of compounds. A firm grasp of its IUPAC nomenclature is fundamental for researchers in organic synthesis, medicinal chemistry, and materials science. The straightforward synthesis of the parent dione from succinic acid, coupled with versatile methods for derivatization, ensures that these spirocycles will continue to be explored for novel applications, from the development of new therapeutics to the creation of high-performance polymers. The detailed experimental protocols and established synthetic pathways provide a solid foundation for further innovation in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound-2,7-dione [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound-2,7-DIONE | 3505-67-7 [chemicalbook.com]

CAS number and molecular formula of 1,6-Dioxaspiro[4.4]nonane

This technical guide provides a comprehensive overview of 1,6-Dioxaspiro[4.4]nonane, including its chemical identity, physicochemical properties, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Formula

This compound is a spirocyclic organic compound. Spirocycles are characterized by two rings connected through a single common atom. This structural feature imparts a rigid, three-dimensional geometry, a desirable attribute in modern drug design.

The key identifiers for this compound are:

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[2] |

| XLogP3 | 0.9 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[2] |

| Exact Mass | 128.083729621 Da | --INVALID-LINK--[2] |

| Monoisotopic Mass | 128.083729621 Da | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 18.5 Ų | --INVALID-LINK--[2] |

| Heavy Atom Count | 9 | --INVALID-LINK--[2] |

| Complexity | 97.5 | --INVALID-LINK--[2] |

Synthesis and Experimental Protocols

A plausible synthetic strategy involves the acid-catalyzed reaction of a suitable diol. For instance, the synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane was achieved from non-4-yn-1,7-diol in the presence of mercury oxide and sulfuric acid. This suggests a general pathway involving the cyclization of a diol to form the spiroketal structure.

Below is a generalized experimental protocol for the synthesis of a this compound derivative, which could be adapted for the parent compound.

General Procedure for the Synthesis of a Substituted this compound:

-

A solution of mercury (II) oxide in distilled water and concentrated sulfuric acid is prepared in a reaction flask.

-

The reaction mixture is heated to a specific temperature (e.g., 60°C).

-

The corresponding diol precursor is added to the heated reaction mixture.

-

The mixture is stirred for a defined period (e.g., 30 minutes) to allow for the cyclization reaction to proceed.

-

After cooling to room temperature, the mixture is extracted with an organic solvent, such as diethyl ether.

-

The organic layer is washed with an aqueous solution of sodium bicarbonate and brine until neutral.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by distillation to yield the desired this compound derivative.

Applications in Drug Discovery and Development

While specific biological activities and signaling pathways for this compound are not extensively documented, the spirocyclic motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of spirocycles can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.

Spiroether moieties, such as the one present in this compound, are found in various natural products with a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.[3] Consequently, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its structure can be functionalized to create libraries of compounds for screening against various biological targets.

The following diagram illustrates the logical relationship between the structural features of spirocycles and their potential applications in drug discovery.

Conclusion

This compound is a structurally intriguing molecule with potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for the parent compound is limited in the public domain, the general properties and synthetic strategies for related spirocycles provide a solid foundation for future research. The unique three-dimensional architecture of this spiroether makes it a compelling scaffold for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

Methodological & Application

Synthesis of 1,6-Dioxaspiro[4.4]nonane from Succinic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,6-dioxaspiro[4.4]nonane, a valuable spirocyclic compound, starting from the readily available platform chemical, succinic acid. The synthesis is a two-step process involving the formation of an intermediate, this compound-2,7-dione, followed by its reduction.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. This compound, in particular, serves as a key building block for the synthesis of various complex molecules. This protocol outlines a reliable method for its preparation from succinic acid, a bio-renewable starting material.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Step 1: Synthesis of this compound-2,7-dione from succinic anhydride (B1165640) (which is readily prepared from succinic acid).

-

Step 2: Reduction of this compound-2,7-dione to the target molecule, this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Succinic Anhydride |  | C₄H₄O₃ | 100.07 | Colorless needles or white crystalline solid | 118-120 |

| This compound-2,7-dione |  | C₇H₈O₄ | 156.14 | Colorless, transparent prismatic crystals[1] | 69-71 |

| This compound |  | C₇H₁₂O₂ | 128.17 | - | - |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Step 1: Succinic Anhydride to this compound-2,7-dione | Succinic Anhydride | Potassium Hydroxide (B78521) (catalytic) | None (neat) | ~185 | Several hours | >80[1] |

| Step 2: Reduction of this compound-2,7-dione | This compound-2,7-dione, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide | - | Diethylene glycol | 190-200 | 4-6 hours | Variable (requires optimization) |

Experimental Protocols

Step 1: Synthesis of this compound-2,7-dione from Succinic Anhydride

This procedure is based on the reported synthesis of the spirodilactone (B1204692) from succinic anhydride, with catalytic potassium hydroxide to improve the yield and reaction time.[1]

Materials:

-

Succinic anhydride

-

Potassium hydroxide (solid pellets)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Vacuum distillation apparatus

-

Ethanol (B145695) (95%) for recrystallization

Procedure:

-

Place succinic anhydride in a round-bottom flask.

-

Add a catalytic amount of solid potassium hydroxide (approximately 1-2% by weight of the succinic anhydride).

-

Heat the mixture to approximately 185 °C using a heating mantle.

-

Maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Safety Note: The reaction can be exothermic and may result in explosive decomposition if heated unattended for a prolonged period.[1] It is crucial to monitor the reaction closely.

-

Upon completion, the crude product will be a dark, oily residue.

-

Purify the crude product by vacuum distillation to isolate the this compound-2,7-dione.

-

Further purify the distilled product by recrystallization from 95% ethanol to obtain colorless prismatic crystals.[1]

Step 2: Reduction of this compound-2,7-dione to this compound

Standard reduction methods using hydride reagents like LiAlH₄ are reported to yield a tetrahydric alcohol rather than the desired spiroalkane.[1] Therefore, a Wolff-Kishner reduction, which is suitable for the deoxygenation of ketones and aldehydes to alkanes under basic conditions, is proposed. The following is a general procedure that will likely require optimization for this specific substrate.

Materials:

-

This compound-2,7-dione

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (or another high-boiling solvent)

-

Round-bottom flask with a reflux condenser and a distillation head

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine this compound-2,7-dione, a slight excess of hydrazine hydrate, and diethylene glycol as the solvent.

-

Heat the mixture to reflux for 1-2 hours to form the dihydrazone intermediate.

-

Carefully add a stoichiometric excess of potassium hydroxide to the reaction mixture.

-

Replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

-

Once the evolution of nitrogen gas begins, replace the distillation head with a reflux condenser and maintain the temperature for 4-6 hours until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Chemical Reaction Pathway

Caption: Chemical transformation from succinic anhydride.

References

Gold-Catalyzed Synthesis of 1,6-Dioxaspiro[4.4]nonane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of 1,6-dioxaspiro[4.4]nonane derivatives. This class of spirocyclic compounds is of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and their potential as novel therapeutic agents. Gold catalysis has emerged as a powerful tool for the efficient and mild construction of these complex scaffolds.

Introduction

The this compound core is a privileged structural motif found in a variety of natural products exhibiting a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.[1] The rigid, three-dimensional structure of spiroketals allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.[1][2] Traditional methods for the synthesis of these compounds can be harsh and lack stereoselectivity. Gold catalysts, particularly gold(I) complexes, have been shown to be highly effective in promoting the cyclization of diols and related substrates to form spiroketals under mild conditions with high efficiency.[3][4][5][6]

This document will focus on two primary gold-catalyzed approaches: the cycloisomerization of alkyne-diols and the cyclization of dialkynylmalonic acids.

Gold-Catalyzed Cycloisomerization of Alkyne-Diols

Gold(I) catalysts are particularly effective in activating the π-system of alkynes, making them susceptible to nucleophilic attack by hydroxyl groups. This has been successfully applied to the synthesis of oxygenated 5,5-spiroketals.[3][4][7][8]

Quantitative Data

The following table summarizes the results from a study on the gold-catalyzed cycloisomerization of a protected alkyne triol to a hydroxylated 5,5-spiroketal.[7]

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) |

| 1 | AuCl (5) | CHCl₃ | rt | 6 | Furan byproduct | 36 |

| 2 | AuCl (5) | MeOH | rt | 12 | Desired Spiroketal | 35 |

| 3 | AuCl (25 + 25) | MeOH | rt | 12 | Desired Spiroketal | 68 |

| 4 | AuCl (35) | MeCN | rt | 4 | Furan byproduct | 18 |

Experimental Protocol: Synthesis of a Hydroxylated 5,5-Spiroketal

This protocol is adapted from a procedure for the synthesis of a strategically hydroxylated 5,5-spiroketal.[4][7]

Materials:

-

Protected alkyne triol substrate

-

Gold(I) chloride (AuCl)

-

Methanol (MeOH), anhydrous

-

Hexane

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the protected alkyne triol (1.0 eq) in anhydrous methanol, add gold(I) chloride (0.40 eq).

-

Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure spiroketal diol.

-

The product was isolated in 80% yield as a mixture of spiroketal epimers.[4]

Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones

A highly efficient method for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids.[5][6] This reaction proceeds smoothly under mild conditions to give the desired products in quantitative yields.[5][6]

Quantitative Data

The following table summarizes the screening of catalysts and reaction conditions for the synthesis of 3,8-benzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.[6]

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | JohnPhosAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |

| 2 | IPrAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |

| 3 | PPh₃Au(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |

| 4 | RuPhosAu(MeCN)SbF₆ (4) | CH₂Cl₂ | rt | 1 | 100 |

| 5 | JohnPhosAu(MeCN)SbF₆ (4) | Toluene | 100 °C | 1 | 90 |

| 6 | JohnPhosAu(MeCN)SbF₆ (4) | Dioxane | 100 °C | 1 | 85 |

Experimental Protocol: Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones

This protocol is adapted from a procedure for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones.[6]

Materials:

-

2,2-Disubstituted malonic acid

-

JohnPhosAu(MeCN)SbF₆ catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous

-

n-Hexane

-

Carousel Tube Reactor or similar reaction vessel

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

In a 5 mL Carousel Tube Reactor containing a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in 1.0 mL of anhydrous CH₂Cl₂ at room temperature.

-

Add the 2,2-disubstituted malonic acid (0.5 mmol) to the catalyst solution.

-

Stir the reaction mixture for 1 hour at room temperature.

-

After 1 hour, add n-hexane to the reaction mixture to precipitate the product.

-

Centrifuge the mixture and separate the precipitate from the liquid layer.

-

The resulting solid is the desired 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione or its substituted derivative, obtained in 96–100% yield.[6]

Applications in Drug Development

The this compound scaffold is a key feature in many natural and synthetic compounds with significant biological activity.[1][5] The rigid spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.[1]

Derivatives of the closely related 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists for the treatment of anxiety and depression.[2] The spirocyclic core helps to orient the pharmacophoric groups in a specific spatial arrangement, which is crucial for high-affinity receptor binding.[2] Furthermore, spirocyclic structures can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility.[2] The synthetic methods described herein provide a valuable platform for the generation of diverse libraries of this compound derivatives for screening in various drug discovery programs.

Visualizations

Logical Workflow for Gold-Catalyzed Spiroketal Synthesis

Caption: Logical workflow for the synthesis of this compound derivatives.

Experimental Workflow for Gold-Catalyzed Cyclization

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]

- 5. [PDF] Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

Enantioselective Synthesis of Chiral 1,6-Dioxaspiro[4.4]nonane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 1,6-dioxaspiro[4.4]nonane. This spiroketal motif is a key structural feature in numerous natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical aspect of drug discovery and development. The methodologies presented herein focus on catalytic asymmetric strategies that afford high levels of enantiopurity.

Introduction

The this compound skeleton is a prevalent structural motif in a variety of natural products, including pheromones and polyether antibiotics. The specific stereochemistry of the spirocyclic center is often crucial for their biological activity. Consequently, the development of synthetic methods that allow for the precise control of this stereochemistry is of significant interest to the scientific community. This document outlines key enantioselective approaches, providing comparative data and detailed experimental procedures to guide researchers in this field.

Synthetic Strategies and Performance Data

Several catalytic asymmetric methods have been successfully employed for the synthesis of chiral this compound and its derivatives. Below is a summary of the quantitative data from selected state-of-the-art methodologies.

| Method | Catalyst/Reagent | Substrate | Yield (%) | ee (%) | dr | Reference |

| Organoselenium Mediated Asymmetric Cyclization | Camphorselenenyl tetrafluoroborate (B81430) | 1-Hydroxyoct-7-en-4-one (B14304403) | N/A | >95 | N/A | [1] |

| Chiral Phosphoric Acid-Catalyzed Spiroketalization | BINOL-derived chiral phosphoric acid | Hydroxy-enone | High | Up to 92 | N/A | [2][3] |

| Organocatalytic Intramolecular Oxa-Michael Addition | Bifunctional iminophosphorane (BIMP) | Alcohol-tethered α,β-unsaturated ester | Up to 99 | >99 | N/A | [4] |

| Iridium and Brønsted Acid Co-catalyzed Cycloaddition | Iridium complex and Brønsted acid | Cyclic enamide and 2-(1-hydroxyallyl)phenol | Up to 94 | >95 | N/A | [5] |

N/A: Not explicitly available in the reviewed abstract.

Experimental Protocols

The following are detailed experimental protocols for key methodologies in the enantioselective synthesis of chiral this compound.

Protocol 1: Organoselenium Mediated Asymmetric Cyclization

This protocol is based on the work of Tiecco, M., et al., and describes a method for achieving high enantiomeric excess through the use of a chiral selenium reagent.[1]

Materials:

-

1-Hydroxyoct-7-en-4-one

-

Camphor (B46023) diselenide

-

Silver tetrafluoroborate (AgBF₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Triphenyltin (B1233371) hydride (Ph₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Generation of the Chiral Selenylating Agent: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve camphor diselenide in anhydrous dichloromethane. Add silver tetrafluoroborate to the solution and stir at room temperature. The formation of the active camphorselenenyl tetrafluoroborate is typically rapid.

-

Asymmetric Cyclization: To the freshly prepared solution of the chiral selenylating agent, add a solution of 1-hydroxyoct-7-en-4-one in dichloromethane dropwise at room temperature. Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of Selenide Adducts: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric mixture of 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes can be separated by medium pressure liquid chromatography (MPLC).

-

Deselenenylation: Dissolve the separated diastereomer in toluene. Add triphenyltin hydride and a catalytic amount of AIBN. Heat the reaction mixture at reflux until the deselenenylation is complete (monitored by TLC).

-

Final Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Spiroketalization (Representative Protocol)

This representative protocol is based on the general principles of chiral Brønsted acid catalysis for spiroketalization.[2][3]

Materials:

-

Hydroxy-enone precursor

-

BINOL-derived chiral phosphoric acid catalyst (e.g., (R)-TRIP)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Molecular sieves (4 Å)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated 4 Å molecular sieves.

-

Addition of Substrate: Add the anhydrous solvent to the tube, followed by the hydroxy-enone substrate.

-

Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the enantioselective synthesis of chiral this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. | Semantic Scholar [semanticscholar.org]

- 4. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,6-dioxaspiro[4.4]nonane skeleton is a key structural motif found in a variety of natural products, including insect pheromones and biologically active compounds. The precise stereochemistry of these spiroketals is often crucial for their biological function, making stereoselective synthesis a critical area of research. These application notes provide an overview of established methods and detailed protocols for the synthesis of specific this compound isomers, with a focus on reproducibility and stereochemical control.

Key Synthetic Strategies

The stereoselective synthesis of this compound isomers primarily relies on two key strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as lactones or epoxides, to introduce the desired stereocenters. The chirality is then transferred through a series of reactions to the final spiroketal product.

-

Asymmetric Catalysis: This method employs chiral catalysts to induce stereoselectivity in the formation of the spiroketal ring or its precursors. This can involve reactions such as asymmetric dihydroxylation, epoxidation, or transition-metal-catalyzed cyclizations.

This document will focus on the synthesis of "chalcogran," the principal aggregation pheromone of the bark beetle Pityogenes chalcographus, as a representative example of stereoselective synthesis in this class of compounds. Chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane) has four possible stereoisomers, and their biological activity is highly dependent on the specific stereochemistry.

Synthesis of Chalcogran Stereoisomers

The synthesis of all four stereoisomers of chalcogran allows for the complete elucidation of their biological effects.[1] A common strategy involves the reaction of an appropriate dianion with an optically active epoxide, followed by hydrolysis, decarboxylation, and acid-catalyzed spiroketalization.

General Reaction Workflow

The overall synthetic approach can be visualized as a multi-step process starting from a chiral precursor and leading to the diastereomeric mixture of the target spiroketal, which is then separated.

Caption: General workflow for the synthesis and separation of chalcogran stereoisomers.

Experimental Protocols

This protocol is adapted from the work of Högberg et al. and outlines the synthesis of a diastereomeric mixture of chalcogran from optically active γ-caprolactone, followed by chromatographic separation.[1]

Materials:

-

(R)-γ-Caprolactone (>99% ee)

-

Ethyl acetoacetate (B1235776)

-

Sodium hydride (NaH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA)

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Hydrochloric acid (HCl), concentrated

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Dianion:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C and add ethyl acetoacetate dropwise.

-